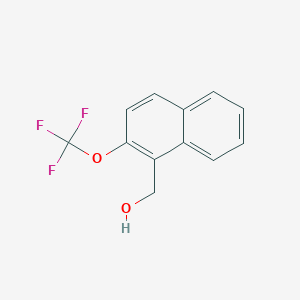
2-(Trifluoromethoxy)naphthalene-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)naphthalene-1-methanol is a chemical compound with the molecular formula C11H7F3O2 It features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the lithiation of 2-trifluoromethoxynaphthalene, followed by the reaction with formaldehyde to introduce the methanol group . The reaction conditions often require low temperatures and the use of strong bases such as n-butyllithium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the development of new trifluoromethoxylation reagents has facilitated the industrial synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-1-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include trifluoromethoxy-substituted naphthalenes with different functional groups, such as aldehydes, carboxylic acids, and hydrocarbons .
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-1-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-1-methanol exerts its effects is primarily through its interactions with molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethoxy)naphthalene-2-methanol
- 1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene
Uniqueness
2-(Trifluoromethoxy)naphthalene-1-methanol is unique due to the specific positioning of the trifluoromethoxy and methanol groups on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[2-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6,16H,7H2 |
InChI Key |
FZLIWYKCJYFWMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


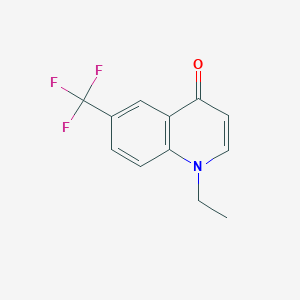
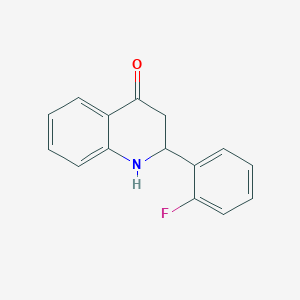
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)
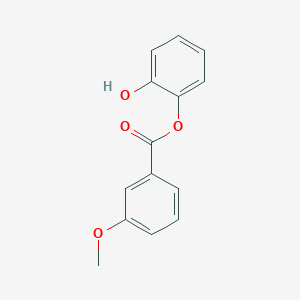
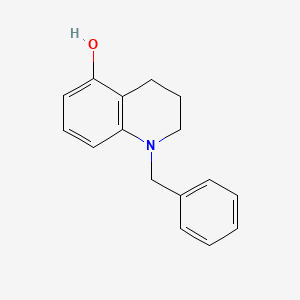


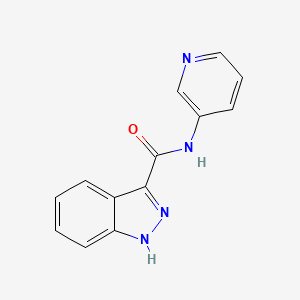
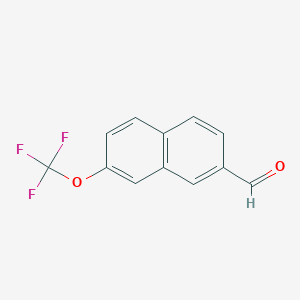




![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
